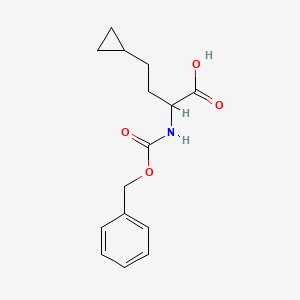![molecular formula C12H13NO2 B15275739 2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
2-[(Pent-1-yn-3-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pent-1-yn-3-yl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid, where the amino group is substituted with a pent-1-yn-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-1-yn-3-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with pent-1-yne. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Catalysts: Common catalysts include palladium or copper-based catalysts.
Solvents: Organic solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pent-1-yn-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(Pent-1-yn-3-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Pent-3-yn-1-yl)amino]benzoic acid: A similar compound with a different position of the alkyne group.
2-Aminobenzoic acid: The parent compound without the pent-1-yn-3-yl substitution.
4-Aminobenzoic acid: Another isomer with the amino group in a different position.
Uniqueness
2-[(Pent-1-yn-3-yl)amino]benzoic acid is unique due to the presence of the pent-1-yn-3-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-(pent-1-yn-3-ylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-9(4-2)13-11-8-6-5-7-10(11)12(14)15/h1,5-9,13H,4H2,2H3,(H,14,15) |
Clave InChI |
ZSZWYEFTHBPDKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#C)NC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


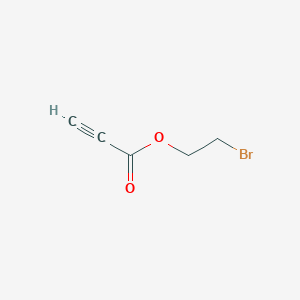


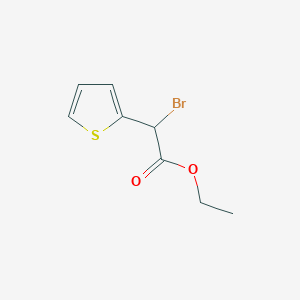
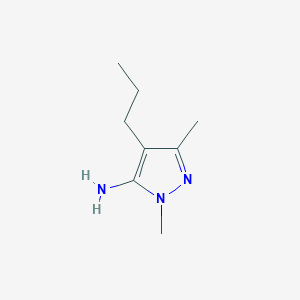
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)

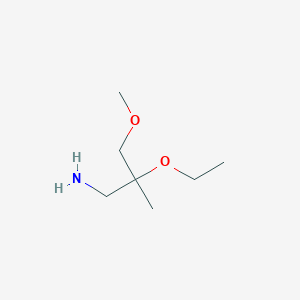

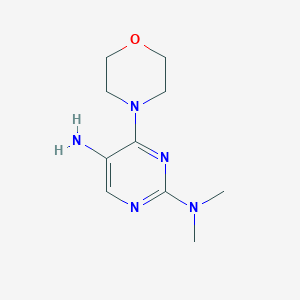

![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)
